Aldona ethyl enol ether

Steroid purification Recrystallization Solid-state characterization

Aldona ethyl enol ether, systematically referred to as 3-ethoxypregna-3,5-diene-21,17alpha-carbolactone, is a synthetic steroid derivative characterized by a pregnane skeleton bearing a 3-ethoxy-enol-ether and a 17-spiro-γ-lactone functionality. It possesses a molecular weight of 370.5 g/mol and a melting point of 174–176 °C, with predicted values indicating a boiling point of approximately 545 °C and a density of 1.13 g/cm³.

Molecular Formula C24H34O3
Molecular Weight 370.5 g/mol
CAS No. 2649-76-5
Cat. No. B7781653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAldona ethyl enol ether
CAS2649-76-5
Molecular FormulaC24H34O3
Molecular Weight370.5 g/mol
Structural Identifiers
SMILESCCOC1=CC2=CCC3C(C2(CC1)C)CCC4(C3CCC45CCC(=O)O5)C
InChIInChI=1S/C24H34O3/c1-4-26-17-7-11-22(2)16(15-17)5-6-18-19(22)8-12-23(3)20(18)9-13-24(23)14-10-21(25)27-24/h5,15,18-20H,4,6-14H2,1-3H3/t18-,19+,20+,22+,23+,24-/m1/s1
InChIKeyPFOMZLRVGKNKCE-PXFMPXEPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aldona Ethyl Enol Ether (CAS 2649-76-5): A 3-Ethoxy-Steroidal γ-Lactone for Specialized Pharmacochemical Research and Industrial Intermediate Applications


Aldona ethyl enol ether, systematically referred to as 3-ethoxypregna-3,5-diene-21,17alpha-carbolactone, is a synthetic steroid derivative characterized by a pregnane skeleton bearing a 3-ethoxy-enol-ether and a 17-spiro-γ-lactone functionality [1]. It possesses a molecular weight of 370.5 g/mol and a melting point of 174–176 °C, with predicted values indicating a boiling point of approximately 545 °C and a density of 1.13 g/cm³ . Pharmaceutical databases classify it as a potent lipoxygenase inhibitor that also exhibits ancillary activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, alongside documented utility as an antioxidant in lipid-based systems [2].

Why Generic Substitution of Aldona Ethyl Enol Ether (2649-76-5) Fails: Multitarget Biochemical Signature vs. Single-Receptor Analogues


Generic interchange between 3-alkoxy-pregna-3,5-diene-γ-lactones or with 3-oxo congeners such as 3-oxopregn-4-ene-21,17alpha-carbolactone is scientifically unjustifiable owing to profound differences in both molecular pharmacology and industrial process chemistry. Aldona ethyl enol ether (CAS 2649-76-5) exhibits a unique multitarget biochemical signature—potent lipoxygenase inhibition coupled with modulation of folate metabolism and esterase activity—that is entirely absent in the 3-oxo-Δ⁴-congeners, which primarily serve as intermediates for mineralocorticoid receptor antagonists [1]. Furthermore, the 3-ethoxy-enol-ether protecting group fundamentally alters the compound's reactivity profile in downstream synthetic transformations, as evidenced by its distinct role as a direct intermediate in patented high-yield spironolactone synthesis routes that bypass traditional canrenone pathways [2]. The combination of differential biological polypharmacology and divergent process chemistry means that substituting this compound with a close structural analogue—even one sharing the identical carbolactone moiety—would yield non-equivalent research or production outcomes.

Quantitative Differentiation Evidence for Aldona Ethyl Enol Ether (CAS 2649-76-5): Head-to-Head and Cross-Study Data Against 3-Oxo and 3-Methoxy Analogues


Superior Crystallinity and Purification Advantage: Melting Point Differential of Aldona Ethyl Enol Ether vs. 3-Oxopregn-4-ene-21,17alpha-carbolactone

Aldona ethyl enol ether (2649-76-5) exhibits a melting point of 174–176 °C , which is approximately 15–20 °C higher than the 156–159 °C reported for the 3-oxo analogue 3-oxopregn-4-ene-21,17alpha-carbolactone (CAS 976-70-5) . This elevated melting point, measured for the neat crystalline solid, indicates stronger intermolecular forces and higher lattice energy in the 3-ethoxy derivative relative to the 3-oxo congener. The higher melting point and associated crystallinity confer practical advantages in purification by recrystallization, reducing solvent selection constraints and improving recovery yields during intermediate isolation in multi-step synthetic sequences.

Steroid purification Recrystallization Solid-state characterization Process chemistry Spironolactone intermediate

Validated High-Yield Intermediate Performance: 89% Synthetic Yield for Aldona Ethyl Enol Ether in Patented Spironolactone Process

In a patented spironolactone manufacturing process (CN107312060B), 3-ethoxypregna-3,5-diene-21,17alpha-carbolactone (the target compound) was synthesized from 3-ethoxy-androst-3,5-dien-17-one and acrolein using a tetrahydropyridotriazole carbene salt catalyst with lithium bromide and triethylamine at room temperature, achieving an isolated yield of 89% as a white solid [1]. In contrast, the conventional canrenone-based route to spironolactone—which proceeds via 3-oxopregn-4-ene-21,17alpha-carbolactone intermediates—has been reported to yield approximately 60% overall for the corresponding lactone intermediate after purification [2]. The 29 percentage-point yield advantage (89% vs. ~60%) represents a substantial improvement in atom economy and process efficiency for industrial-scale spironolactone production.

Spironolactone synthesis Patent chemistry Process yield API intermediate Steroidal spirolactone

Multitarget Biochemical Fingerprint: Lipoxygenase Potency with Ancillary Inhibition of Folate Metabolism Enzymes for Aldona Ethyl Enol Ether

Aldona ethyl enol ether (2649-76-5) is classified in authoritative pharmacological databases as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. Beyond this primary activity, the compound additionally inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase—though to a lesser extent than its lipoxygenase inhibition [1]. This multitarget profile contrasts sharply with the 3-oxo analogue 3-oxopregn-4-ene-21,17alpha-carbolactone, which is recognized as an intermediate for aldosterone receptor antagonists (canrenone/spironolactone pathway) with no documented lipoxygenase or folate pathway activity . While direct head-to-head IC₅₀ data against these targets are not available in the current literature, the qualitatively distinct pharmacological annotations represent a meaningful differentiation for researchers selecting compounds for mechanistic studies.

Lipoxygenase inhibition Arachidonic acid cascade Polypharmacology Formyltetrahydrofolate synthetase Inflammation research

Validated Acute Mammalian Toxicity Profile: LD₅₀ Benchmarking for Aldona Ethyl Enol Ether in Regulatory Toxicology Context

The acute oral toxicity of Aldona ethyl enol ether (tested under code SC-39026) was systematically evaluated and published in the Journal of the American College of Toxicology [1]. In young adult rats, the median lethal dosage (LD₅₀) was determined to be 5000 mg/kg by observation, while in mice the LD₅₀ was calculated as 1500 mg/kg via probit analysis [1]. A dermal Primary Irritation Index (PII) of 0.06 was recorded in rabbits, categorizing the compound as a non-irritant [1]. For context, spironolactone—the final pharmaceutical product for which this compound serves as an intermediate—is associated with known hormonal adverse effects at therapeutic doses (antiandrogenic activity, gynecomastia, menstrual irregularities) that are qualitatively absent from this precursor compound's toxicological profile [2]. No acute oral LD₅₀ data at comparable doses have been published for the 3-methoxy analogue (CAS 20802-57-7) or the 3-oxo analogue (CAS 976-70-5) in the peer-reviewed toxicology literature, making this the only member of the 3-substituted-pregna-3,5-diene-carbolactone class with publicly available, regulatory-standard acute toxicity data.

Acute oral toxicity LD50 Safety pharmacology Regulatory toxicology Risk assessment

Esterification-Ready Enol-Ether Reactivity: Catalytic Oxidation of Aldona Ethyl Enol Ether to Esters with H₂ as Sole Byproduct

Aldona ethyl enol ether, by virtue of its 3-ethoxy-enol-ether functional group, undergoes catalytic oxidation using water as the formal oxidant mediated by ruthenium-acridine complexes (e.g., Ru-Acr(Ph)), yielding esters with hydrogen gas as the sole byproduct under mild conditions . This reactivity is a direct consequence of the electron-rich enol-ether moiety—the alkoxy group enhances susceptibility to electrophilic attack at the β-carbon—and is fundamentally inaccessible to the 3-oxo analogue, which lacks the requisite enol-ether functionality to participate in analogous oxidative esterification transformations [1]. While specific comparative yield data for ester formation between 3-ethoxy and 3-methoxy variants under identical catalytic conditions are not available in the current literature, the class-level inference is clear: the enol-ether functional group enables a distinct reactivity manifold (water-oxidation to esters with H₂ evolution) that is absent in 3-oxo congeners.

Enol ether oxidation Ruthenium catalysis Green chemistry Ester synthesis Hydrogen gas byproduct

Procurement-Driven Application Scenarios for Aldona Ethyl Enol Ether (CAS 2649-76-5): Where Quantitative Differentiation Translates into Research and Production Value


High-Yield Spironolactone API Intermediate Manufacturing via the 3-Ethoxy-Enol-Ether Patented Route

Pharmaceutical intermediate procurement teams seeking to optimize spironolactone production economics should prioritize 2649-76-5 over the traditional 3-oxopregn-4-ene-21,17alpha-carbolactone intermediate. The patented CN107312060B process demonstrates an 89% isolated yield for this intermediate under mild room-temperature conditions—a 29 percentage-point advantage over the ~60% yield typical of canrenone-based routes [1][2]. This yield differential, combined with the short synthetic route (3 steps to spironolactone) and the use of inexpensive reagents, directly translates to lower cost-per-kilogram for the final API. The higher melting point (174–176 °C) further facilitates intermediate purification by recrystallization, reducing solvent consumption in large-scale manufacturing.

Mechanistic Inflammation Research Requiring Multitarget Lipoxygenase/Folate Pathway Modulation

Investigators studying the intersection of arachidonic acid metabolism and one-carbon folate pathways should select 2649-76-5 as a chemical probe rather than single-target lipoxygenase inhibitors or the pharmacologically inert 3-oxo carbolactone intermediates. The compound's classification as a potent lipoxygenase inhibitor with ancillary activity against formyltetrahydrofolate synthetase and carboxylesterase [3] provides a unique polypharmacological tool for dissecting pathway crosstalk that would otherwise require multiple compounds. The published acute toxicity data (rat oral LD₅₀ 5000 mg/kg) [4] also supports safer laboratory handling during extended mechanistic studies.

Green Chemistry Esterification Platform Using Enol-Ether Oxidation with Water as the Oxidant

Synthetic methodology groups developing sustainable catalytic transformations should procure 2649-76-5 as a steroidal substrate for ruthenium-acridine-catalyzed oxidative esterification reactions that use water as the formal oxidant and generate only hydrogen gas as a byproduct . This green chemistry application is fundamentally inaccessible with 3-oxo analogues that lack the requisite enol-ether functional group. The compound's well-defined crystalline properties (mp 174–176 °C) and published handling safety data [4] further support its use as a model substrate in academic and industrial catalysis research programs.

Antioxidant Research in Lipid-Based Systems Requiring a Steroidal Lipoxygenase-Inhibiting Scaffold

For studies investigating oxidative stability in fats and oils, 2649-76-5 offers a dual-mode antioxidant and lipoxygenase-inhibitory profile [3] that is unavailable in the 3-oxo carbolactone series. This combination of radical-scavenging antioxidant activity with enzymatic lipoxygenase inhibition makes it a uniquely suitable compound for investigating oxidative rancidity mechanisms in lipid-rich matrices, where both non-enzymatic autoxidation and enzyme-catalyzed lipid peroxidation contribute to product degradation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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